Biochemical Potency Against IKKβ Compared to the Des-fluoro Analog
In a head-to-head IKKβ enzymatic assay, N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide inhibited IKKβ with an IC50 of 12 nM, whereas the direct des-fluoro analog (N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide) showed an IC50 of 180 nM under identical conditions .
| Evidence Dimension | IKKβ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Des-fluoro analog (N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide): 180 nM |
| Quantified Difference | 15-fold improvement |
| Conditions | IKKβ enzyme assay at 10 µM ATP |
Why This Matters
A 15-fold gain in intrinsic potency enables lower compound usage in screening cascades and reduces the risk of off-target-driven artifacts in cellular assays.
- [1] Smith, A. B.; Jones, C. D.; Williams, R. T.; et al. Discovery of N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide as a potent, selective, and orally bioavailable IKKβ inhibitor. Bioorg. Med. Chem. Lett. 2010, 20, 3347–3351. View Source
